molecular formula C26H23ClN6O5 B456606 (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B456606
M. Wt: 534.9g/mol
InChI Key: MKHOQEPBUQNZRU-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a carbonyl compound . The indazole core is then constructed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the chloro group could yield a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C26H23ClN6O5

Molecular Weight

534.9g/mol

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-3-(3-nitrophenyl)-7-[(3-nitrophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C26H23ClN6O5/c1-2-30-15-22(27)24(28-30)26(34)31-25(18-8-4-10-20(14-18)33(37)38)21-11-5-7-17(23(21)29-31)12-16-6-3-9-19(13-16)32(35)36/h3-4,6,8-10,12-15,21,25H,2,5,7,11H2,1H3/b17-12+

InChI Key

MKHOQEPBUQNZRU-SFQUDFHCSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])Cl

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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